1-Hydroxycyclopropane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMIEZEXWDBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Context of Cyclopropane Scaffolds in Organic Chemistry
The cyclopropane (B1198618) motif, a three-membered carbon ring, is a cornerstone in modern organic and medicinal chemistry. google.com Despite its high ring strain, the cyclopropane ring is found in numerous natural products and FDA-approved drugs, including treatments for COVID-19, asthma, and hepatitis C. nih.govsigmaaldrich.com Its prevalence stems from the unique structural and electronic properties it imparts to a molecule.
Key features of the cyclopropane ring include:
Three-dimensional structure: The rigid, well-defined triangular geometry of the cyclopropane ring provides a fixed orientation for its substituents, which can be crucial for binding to biological targets. google.com
Electronic properties: The C-C bonds in cyclopropane have enhanced π-character, making the ring behave electronically somewhere between an alkane and an alkene. sigmaaldrich.com
Metabolic stability: The introduction of a cyclopropane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism, a critical factor in drug design. sigmaaldrich.com
Potency and Selectivity: This scaffold can lead to increased potency and reduced off-target effects by providing a better fit to the target receptor or enzyme. sigmaaldrich.com
The synthesis of cyclopropane rings, or cyclopropanation, is a significant area of chemical research, with various methods developed to construct this strained system. chemicalbook.com These methods often involve highly reactive intermediates like carbenes or ylids, highlighting the chemical challenge in their creation. chemicalbook.com
Significance of 1,1 Disubstituted Cyclopropanes with Hydroxyl and Carboxamide Functionalities
The specific substitution pattern on the cyclopropane (B1198618) ring dramatically influences its properties. In the case of 1-Hydroxycyclopropane-1-carboxamide, the two substituents are attached to the same carbon atom, a "geminal" or 1,1-disubstitution pattern. This arrangement is of particular interest as it creates a stereocenter with a dense array of functionality.
The significance of the hydroxyl (-OH) and carboxamide (-CONH2) groups is rooted in their ability to form hydrogen bonds, a key interaction in molecular recognition and binding.
Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence can significantly influence a molecule's solubility and its interaction with biological macromolecules.
Carboxamide Group: The primary amide group is a vital functional group in biochemistry, most notably forming the peptide bonds that link amino acids in proteins. libretexts.org Like the hydroxyl group, it is an excellent hydrogen bond donor and acceptor. The direct attachment of an amide to the cyclopropane ring creates a unique chemical environment.
The combination of a hydroxyl and a carboxamide group on a rigid cyclopropane scaffold presents a molecule with a high potential for specific and strong interactions with biological targets, making it an attractive, albeit challenging, target for synthesis and study.
Overview of Current Research Trajectories and Challenges for 1 Hydroxycyclopropane 1 Carboxamide
Strategies for Cyclopropane Ring Construction
The creation of the three-membered ring is the cornerstone of synthesizing this compound. The primary approaches involve building the ring from acyclic precursors through cyclopropanation reactions or modifying existing ring systems via cyclization and ring-contraction pathways.
Carbene/Carbenoid-Mediated Cyclopropanation Reactions
Carbene and carbenoid species are highly reactive intermediates that can add to alkenes in a [2+1] cycloaddition to form cyclopropanes. These methods are powerful tools for constructing the cyclopropane core.
The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com A key advantage of the Simmons-Smith reaction is its tolerance to a wide range of functional groups, including alcohols, which is crucial for the synthesis of hydroxylated cyclopropanes. tcichemicals.com The mechanism is thought to involve a concerted addition of the carbenoid to the double bond. masterorganicchemistry.comorganic-chemistry.org Modifications to the original conditions, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.orgtcichemicals.com
The Kulinkovich reaction provides a route to cyclopropanols from esters using a titanium-based reagent. organic-chemistry.org The reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium isopropoxide, generates a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.orgorganicreactions.org The reaction is notable for its ability to construct a 1,2-dicarbanion equivalent from a simple Grignard reagent. organicreactions.org The process can be catalytic in titanium and offers high diastereoselectivity in the formation of substituted cyclopropanols. organic-chemistry.org
Table 1: Comparison of Simmons-Smith and Kulinkovich Reactions
| Feature | Simmons-Smith Reaction | Kulinkovich Reaction |
| Carbenoid Source | Organozinc (e.g., from CH₂I₂ and Zn-Cu couple) | Titanacyclopropane (from Grignard and Ti(IV) alkoxide) |
| Starting Material | Alkene | Ester |
| Product | Cyclopropane | Cyclopropanol |
| Key Advantage | Broad functional group tolerance, stereospecificity. wikipedia.orgtcichemicals.com | Direct formation of cyclopropanols, high diastereoselectivity. organic-chemistry.org |
Transition metal catalysts are widely employed to mediate cyclopropanation reactions, often utilizing diazo compounds as carbene precursors.
Rhodium (Rh): Rhodium catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. nih.gov The choice of rhodium catalyst and ligands can significantly influence the chemo- and diastereoselectivity of the reaction. nih.gov For instance, sterically demanding carboxylate ligands on the rhodium catalyst can suppress side reactions like β-hydride elimination, which is a common issue with α-alkyl-α-diazoesters. nih.gov Rhodium-catalyzed reactions can be highly enantioselective, providing access to chiral cyclopropane derivatives, which is of great interest in medicinal chemistry. organic-chemistry.orgnih.govrsc.org These reactions have been successfully applied to electron-deficient alkenes. nih.govrsc.org
Iron (Fe): Iron-catalyzed cyclopropanation offers a more cost-effective and environmentally friendly alternative to precious metal catalysts. nih.gov Iron complexes can catalyze the cyclopropanation of a broad range of unactivated alkenes using aliphatic aldehydes as carbene precursors. nih.gov This method allows for the synthesis of various substituted cyclopropanes. nih.gov
Copper (Cu): Copper catalysts are also utilized in cyclopropanation reactions. nih.gov For example, copper-catalyzed reactions can be used to synthesize β-boryl cyclopropanes from aryl olefins with carbon monoxide serving as the C1 source. nih.gov This involves the in-situ generation of a carbene intermediate. nih.gov
A modern approach to cyclopropanation involves the use of organophotocatalysts. This method can facilitate the intermolecular cyclopropanation of unactivated olefins with substrates like α-bromomalonates under mild conditions. acs.org A key advantage is the broad functional group tolerance, allowing for the synthesis of highly substituted cyclopropanes in the presence of air and moisture with low catalyst loading. acs.org
Intramolecular Cyclization and Ring-Contraction Pathways
Alternative strategies to form the cyclopropane ring involve the manipulation of larger cyclic structures or the cyclization of appropriately functionalized acyclic precursors.
Intramolecular Cyclization: This approach involves the formation of a bond within a single molecule to close a ring. For example, a suitably substituted precursor can undergo an intramolecular nucleophilic attack to form the cyclopropane ring. A reported synthesis of 1-phenylcyclopropane carboxamide derivatives utilizes the α-alkylation of a 2-phenyl acetonitrile (B52724) derivative with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amidation. nih.gov Another example is the intramolecular cyclization of a delta-hydroxy acid to form a delta-lactone, which illustrates the general principle of ring formation through internal nucleophilic attack. youtube.com Cascade reactions involving intramolecular cyclization, such as the condensation of hydroxylamine (B1172632) with an aldehyde followed by cyclization and intramolecular cycloaddition, have also been employed to construct complex polycyclic systems containing a cyclopropane ring. whiterose.ac.uk
Ring-Contraction: Ring-contraction reactions can be a powerful method for synthesizing smaller, more strained rings from larger, more readily available ones. wikipedia.orgrsc.org For example, the Wolff rearrangement of a cyclic α-diazoketone can lead to a ring-contracted product. wikipedia.org Another approach is the oxidative ring contraction of cyclobutene (B1205218) derivatives using an oxidant like m-CPBA to yield cyclopropyl (B3062369) ketones. organic-chemistry.org Cationic rearrangements, such as pinacol-type rearrangements, can also induce ring contraction. wikipedia.org A two-step continuous flow synthesis has been developed for 1,1-cyclopropane aminoketones, which involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a tandem condensation and C4–C3-ring contraction reaction with amines. rsc.org
Inter- and Intramolecular Double Alkylation Strategies
The formation of the cyclopropane ring can also be achieved through double alkylation strategies. A notable example is the synthesis of 1-phenylcyclopropane carboxamide derivatives starting from 2-phenyl acetonitrile. nih.gov This method involves the α-alkylation of the acetonitrile with 1,2-dibromoethane in the presence of a base. The reaction proceeds via a sequential intermolecular and intramolecular alkylation to form the cyclopropane ring. The resulting cyclopropyl nitrile is then hydrolyzed to the carboxylic acid, which can be further derivatized to the corresponding carboxamide. nih.gov
Stereoselective and Enantioselective Synthesis
Achieving specific stereochemistry in cyclopropane derivatives is a significant challenge in organic synthesis. Both chiral auxiliary-based methods and asymmetric catalysis have emerged as powerful tools to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring.
Chiral auxiliary-based synthesis is a robust strategy where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
A notable method combines the use of chiral auxiliaries with substrate-directed reactions in a three-step sequence involving an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction to produce enantiopure cyclopropane-carboxaldehydes. rsc.orgrsc.org In the first step, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, reacts with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.orgrsc.org The newly created hydroxyl group then directs the subsequent cyclopropanation of the double bond, yielding a cyclopropyl-aldol. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, affording the chiral cyclopropane-carboxaldehyde with an enantiomeric excess (ee) often greater than 95%. rsc.org
Carbohydrates have also been employed as effective chiral auxiliaries in the cyclopropanation of allylic alcohols, demonstrating the versatility of this approach. acs.org
Table 1: Examples of Chiral Auxiliary-Mediated Reactions
| Chiral Auxiliary | Reaction Type | Achieved Stereoselectivity |
|---|---|---|
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-Aldol | >95% ee |
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Dirhodium(II) complexes are particularly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govnih.gov These reactions are known for their high diastereoselectivity. nih.gov
The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity. For instance, rhodium catalysts derived from adamantylglycine, such as Rh₂(S-TCPTAD)₄, have been shown to facilitate cyclopropanation of electron-deficient alkenes with up to 98% ee. nih.gov Similarly, catalysts like Rh₂(S-p-PhTPCP)₄ and Rh₂(S-TPPTTL)₄ are effective for the desymmetrization of certain symmetric molecules, producing chiral cyclopropane derivatives with high enantiomeric excess (78–98% ee). nih.govacs.orgpku.edu.cn
This catalytic approach provides a direct route to highly functionalized and stereochemically defined cyclopropanes, which are valuable precursors for complex molecules. nih.gov
Table 2: Chiral Rhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Up to 98% |
| Rh₂(S-p-PhTPCP)₄ | Monosubstituted [2.2]paracyclophanes | High (s factor up to 20) |
Introduction and Functionalization of Hydroxyl and Carboxamide Groups at C1
The installation of the key hydroxyl and carboxamide groups at the C1 position of the cyclopropane ring is typically achieved through sequential reactions starting from a suitable precursor.
Direct hydroxylation of a pre-formed cyclopropane ring can be challenging. A more common and reliable strategy is to use a starting material that already contains the hydroxyl group or a precursor that can be easily converted to it. The Kulinkovich reaction is a powerful method for synthesizing 1-hydroxycyclopropanes (cyclopropanols) from esters. wikipedia.orgnih.govorganic-chemistry.org This reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OⁱPr)₄, to form a titanacyclopropane intermediate which then rearranges to the cyclopropanol product. wikipedia.orgorganic-chemistry.orgyoutube.com
Another synthetic route to the precursor, 1-hydroxycyclopropanecarboxylic acid, starts from 1-aminocyclopropyl formate. google.com This raw material undergoes a reaction catalyzed by sodium nitrite (B80452) and sulfuric acid to yield 1-hydroxycyclopropyl formate, which is then deprotected to afford the desired acid. google.com
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid group to make it more reactive toward an amine. A widely used method involves peptide coupling reagents. mychemblog.com
For the synthesis of this compound, the precursor 1-hydroxycyclopropanecarboxylic acid is coupled with an amine source. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose. wikipedia.orgpeptide.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). mychemblog.comfishersci.co.uk HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine to form the stable amide bond. wikipedia.org
Table 3: Common Conditions for HATU-Mediated Amide Coupling
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Substrate | 1-Hydroxycyclopropanecarboxylic acid |
| Coupling Reagent | Activator | HATU |
| Base | Proton Scavenger | DIEA (Hünig's base) |
Late-Stage Functionalization and Derivatization Strategies
Late-stage functionalization (LSF) is a modern synthetic strategy that focuses on modifying complex, drug-like molecules in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, which is highly valuable in drug discovery for exploring structure-activity relationships (SAR). nih.gov
LSF often targets the C–H bonds of a molecule, which are traditionally considered unreactive. nih.gov By using specialized catalysts and directing groups, specific C–H bonds can be selectively converted into new functional groups. For example, pyrimidine-based directing groups have been used to achieve palladium-catalyzed meta-C–H functionalization of amides, enabling the introduction of allyl, cyano, and alkyl groups. acs.org While specific examples for this compound are not detailed, the principles of LSF are broadly applicable. Derivatives of this core structure could be modified using these advanced techniques to introduce new chemical handles, potentially altering their biological properties. nih.gov
Cyclopropane Ring-Opening Reactions
The presence of a hydroxyl group (an electron donor) and a carboxamide group (an electron acceptor) on the same carbon atom classifies this molecule as a donor-acceptor (D-A) cyclopropane. This substitution pattern polarizes the molecule and significantly influences the regioselectivity and feasibility of ring-opening reactions.
Under acidic conditions, the cyclopropane ring of compounds analogous to this compound can undergo cleavage. The reaction is typically initiated by the protonation of the hydroxyl group, converting it into a much better leaving group (water). stackexchange.com Subsequent departure of water generates a tertiary carbocation, or a transition state with significant carbocationic character, at the C1 position. The high strain of the cyclopropane ring facilitates the cleavage of an adjacent C-C bond to relieve this strain, leading to a more stable, ring-opened carbocation intermediate which can then be trapped by a nucleophile. stackexchange.com
The mechanism can be viewed as a hybrid between an SN1 and SN2 pathway. nih.gov For instance, in the presence of an alcohol as a nucleophile, protonation of the hydroxyl group is followed by a concerted or near-concerted step where the C-C bond breaks and the nucleophile attacks. nih.gov Investigations into related cyclopropanated heterobicyclic systems have shown that various acid catalysts can promote such ring-opening reactions, with the choice of acid influencing reaction efficiency. nih.gov
| Catalyst | Nucleophile/Solvent | Substrate Type | Key Observation | Reference |
|---|---|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene | Effective in promoting C-O bond cleavage via an SN2-like mechanism. | nih.gov |
| Sulfuric Acid (H₂SO₄) | Water | 1-Aminocyclopropyl formate (to form 1-hydroxycyclopropanecarboxylic acid) | Used in the synthesis of the analogous carboxylic acid, involving nucleophilic attack by water. | patsnap.comgoogle.com |
| Nafion-H (Superacidic Resin) | Water/Methanol | General Epoxides (analogs for strained rings) | Catalyzes hydrolytic ring-opening to form 1,2-diols. | masterorganicchemistry.com |
| Brønsted Acids in general | Arenes | Arylcyclopropanes | Can be used as electrophiles in Friedel-Crafts type reactions. | masterorganicchemistry.com |
The donor-acceptor nature of this compound makes it susceptible to nucleophilic ring-opening. In this pathway, a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring. This attack is facilitated by the electron-withdrawing nature of the carboxamide group, which polarizes the distal C-C bond. The reaction results in the cleavage of the bond between C1 and the carbon attacked by the nucleophile.
This type of reaction is common for D-A cyclopropanes and can proceed with a variety of nucleophiles. While sometimes spontaneous, the reaction can be promoted by Lewis or Brønsted acids, which coordinate to the hydroxyl or amide group, further enhancing the electrophilicity of the ring. For example, the ring-opening of epoxides, which are also strained three-membered rings, is often catalyzed by acids to facilitate nucleophilic attack. masterorganicchemistry.comresearchgate.net In the case of cyclopropane hemimalonates (containing both a carboalkoxy and a carbohydroxy group), ring-opening with indole (B1671886) nucleophiles has been achieved under high pressure without a catalyst, suggesting that internal hydrogen bonding can activate the ring.
| Nucleophile Class | Specific Example | Potential Product Type | Reference Context |
|---|---|---|---|
| Alcohols | Methanol, Ethanol | γ-Alkoxy amides | Alcohols serve as effective nucleophiles in acid-catalyzed ring-openings of related systems. nih.gov |
| Water | H₂O | γ-Hydroxy amides (after tautomerization) | Hydrolysis reactions demonstrate water's role as a nucleophile. masterorganicchemistry.com |
| Halides | I⁻, Br⁻, Cl⁻ | γ-Halo amides | Anhydrous acids (HX) open epoxides to form halohydrins. |
| Carbon Nucleophiles | Electron-rich arenes (e.g., anisole), enolates | γ-Aryl or γ-carbonyl amides | Friedel-Crafts alkylations occur with epoxides and cyclopropanes under acidic conditions. masterorganicchemistry.com |
| Nitrogen Nucleophiles | Amines, Azides | γ-Amino amides | Amines are common nucleophiles for opening strained rings. |
The strained C-C bonds of the cyclopropane ring can also be cleaved under radical or photochemical conditions. While specific studies on this compound are not available, general principles of cyclopropane chemistry suggest this reactivity is possible. Photochemical excitation can promote an electron to an antibonding orbital, weakening a C-C bond and leading to the formation of a 1,3-diradical intermediate. This diradical can then undergo various transformations, including geometric isomerization or reaction with trapping agents.
Similarly, radical-initiated reactions can lead to ring-opening. A radical species can attack the molecule, leading to the formation of a cyclopropylcarbinyl radical. This type of radical is known to undergo extremely rapid ring-opening to form a more stable homoallylic radical. This intermediate can then propagate the radical chain or be terminated.
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group is a key functional handle, though its reactivity is influenced by the steric hindrance imposed by the adjacent groups on the quaternary carbon.
Oxidation: The oxidation of the tertiary alcohol in this compound is challenging. Standard oxidizing agents that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids are generally ineffective for tertiary alcohols under mild conditions. The absence of a hydrogen atom on the carbinol carbon prevents direct oxidation to a carbonyl group. Forcing conditions with strong oxidizing agents would likely result in oxidative cleavage of the C-C bonds of the strained cyclopropane ring rather than selective oxidation of the hydroxyl group.
Reduction: The tertiary hydroxyl group is not susceptible to reduction. However, the carboxamide functional group can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. This transformation would yield 1-amino-1-(aminomethyl)cyclopropanol. Care would be required, as such strong, nucleophilic hydrides could potentially also induce the ring-opening of the strained cyclopropane.
Esterification: The tertiary hydroxyl group can undergo esterification to form the corresponding esters. Due to steric hindrance and the electronic nature of the tertiary alcohol, the classic Fischer esterification (reaction with a carboxylic acid under acid catalysis) is not an efficient method. masterorganicchemistry.commasterorganicchemistry.com Instead, more reactive acylating agents are typically required. Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is a common and effective method for esterifying tertiary alcohols. The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a nucleophilic catalyst.
Etherification: The formation of an ether from the tertiary hydroxyl group is also feasible. A Williamson-type synthesis would involve deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the desired ether. The use of a strong, non-nucleophilic base is crucial to avoid side reactions, and the choice of a primary, unhindered alkyl halide is necessary to ensure the SN2 pathway is favored over elimination.
Elimination and Dehydration Processes
The presence of a tertiary alcohol functionality on the cyclopropane ring makes this compound susceptible to elimination and dehydration reactions, typically under acidic conditions. The general mechanism for the dehydration of tertiary alcohols proceeds via an E1 pathway. quora.comlibretexts.org This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields an alkene.
In the case of this compound, this would involve the formation of a carbocation at the C1 position of the cyclopropane ring. This intermediate is stabilized by the three-membered ring. The subsequent loss of a proton from an adjacent carbon on the cyclopropane ring would lead to the formation of an exocyclic double bond, yielding 1-cyanocyclopropene or a related isomer.
However, the inherent ring strain of the cyclopropane ring introduces the possibility of alternative reaction pathways. Acid-catalyzed reactions of some cyclopropane derivatives can lead to ring-opening. nih.gov For instance, the formation of a carbocation on the cyclopropane ring can trigger a rearrangement to a more stable, less strained system, such as a cyclobutene or an open-chain derivative. The specific outcome is often dependent on the reaction conditions and the stability of the potential intermediates. acs.org Computational studies on the dehydration of alcohols activated by cyclopropenone indicate that the reaction mechanism and product distribution are sensitive to electronic effects. nih.gov
Table 1: Potential Products of Dehydration of this compound
| Product Name | Formation Pathway | Notes |
|---|---|---|
| 1-Cyanocyclopropene | E1 Elimination | Formation of an exocyclic double bond. |
| Cyclobutene derivatives | Ring-opening/Rearrangement | Relief of ring strain. |
Reactivity of the Carboxamide Functionality
The carboxamide group in this compound is a versatile functional handle that can undergo various transformations, including hydrolysis and modifications at the nitrogen atom.
Hydrolysis: Like other primary amides, this compound can be hydrolyzed to its corresponding carboxylic acid, 1-hydroxycyclopropane-1-carboxylic acid, under either acidic or basic conditions, typically requiring heat. organic-chemistry.orgnih.gov
Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. Nucleophilic attack by water, followed by proton transfer and elimination of an ammonium (B1175870) ion (NH₄⁺), yields 1-hydroxycyclopropane-1-carboxylic acid. organic-chemistry.org
Basic Hydrolysis: Under basic conditions (e.g., NaOH solution), a hydroxide (B78521) ion attacks the carbonyl carbon. This is followed by the elimination of the amide ion (⁻NH₂), which then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia. An acidic workup is required to obtain the final 1-hydroxycyclopropane-1-carboxylic acid. organic-chemistry.org
Amidation: The hydroxyl group of α-hydroxy amides can be substituted by an amine in a process known as direct amination. A titanium tetrachloride (TiCl₄)-mediated reaction has been developed for the direct amination of α-hydroxy amides. stackexchange.com This method allows for the conversion of this compound into various N-substituted 1-aminocyclopropane-1-carboxamides by reacting it with primary or secondary amines. This transformation is significant as it provides a route to α-amino amides, which are important in medicinal chemistry. stackexchange.com
The nitrogen atom of the primary amide in this compound can be functionalized through alkylation and acylation reactions.
N-Alkylation: The alkylation of primary amides can be achieved using various methods. For instance, cobalt nanoparticle-catalyzed N-alkylation with alcohols provides a route to secondary amides. chemistry-reaction.com Other methods involve the use of alkyl halides in the presence of a base. These reactions would yield N-alkyl or N,N-dialkyl-1-hydroxycyclopropane-1-carboxamides.
N-Acylation: Primary amides can be acylated to form imides. A general method involves the reaction of the amide with an acid anhydride catalyzed by sulfuric acid. acs.org Another approach uses potassium acyltrifluoroborates under acidic conditions, which is chemoselective for primary amides. quora.comnih.gov These methods could be applied to this compound to introduce an acyl group on the nitrogen atom.
Table 2: Summary of N-Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alcohols, Co-catalyst | Secondary Amide |
| N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amide |
| N-Acylation | Acid anhydrides, H₂SO₄ | Imide |
Structural Elucidation and Conformational Analysis of 1 Hydroxycyclopropane 1 Carboxamide
Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. 1-Hydroxycyclopropane-1-carboxamide itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropane (B1198618) ring or by derivatization of the amide or hydroxyl group with a chiral auxiliary, the resulting diastereomers or enantiomers would be chiroptically active. In such a hypothetical scenario, the sign and magnitude of the Cotton effect in the CD spectrum could be used, often in conjunction with computational predictions, to assign the absolute configuration of the newly formed stereocenter(s).
Computational and Theoretical Investigations of 1 Hydroxycyclopropane 1 Carboxamide
Mechanistic Studies of Reactions Involving 1-Hydroxycyclopropane-1-carboxamide
Detailed mechanistic studies, including transition state analysis and reaction energy profiles, for reactions specifically involving this compound are not present in the available literature.
Transition State Characterization and Reaction Pathway Elucidation
No published studies were found that specifically characterize the transition states or elucidate the reaction pathways involving this compound through computational methods. Such studies would typically involve quantum mechanical calculations to map out the energy landscape of reactions, such as its synthesis or decomposition, and identify the high-energy transition state structures that govern the reaction kinetics.
Reaction Energetics and Kinetics Predictions
Similarly, there is a lack of available data on the reaction energetics and kinetics predictions for this compound. This type of research would provide valuable information on the thermodynamics and speed of reactions involving the compound, including activation energies and rate constants, which are crucial for understanding its reactivity and stability.
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
No specific molecular dynamics (MD) simulation studies for this compound in solution were identified. MD simulations are a powerful tool for understanding how a molecule behaves in a solvent, including its conformational dynamics, solvation structure, and interactions with other molecules. Such studies would offer insights into its solubility, aggregation behavior, and potential interactions with biological macromolecules.
While computational studies on broader classes of cyclopropane (B1198618) derivatives do exist, the strict focus on this compound as per the instructions means that a detailed article based on the provided outline cannot be generated at this time. Future computational research may yet shed light on the specific properties of this compound.
Molecular Interactions and Chemical Biology Applications of 1 Hydroxycyclopropane 1 Carboxamide Scaffolds
Role as a Structural Motif in Biologically active Molecules
The cyclopropane (B1198618) ring, including its functionalized derivatives like 1-hydroxycyclopropane-1-carboxamide, serves as a valuable structural element in a wide array of pharmacologically active compounds. core.ac.uk Its presence can enhance metabolic stability and influence the therapeutic action of a molecule. core.ac.uk The rigid nature of the cyclopropane ring helps to lock a molecule into a specific conformation, which can lead to more precise and potent interactions with biological targets. core.ac.ukresearchgate.net This conformational rigidity can reduce the entropic penalty upon binding to a receptor or enzyme active site, potentially increasing binding affinity. researchgate.net
The unique electronic properties of the cyclopropane ring, with its "banana" bonds that have intermediate character between σ- and π-bonds, also contribute to its utility in medicinal chemistry. core.ac.uk This feature allows for diverse chemical modifications and interactions. For instance, compounds containing a cyclopropane fragment have demonstrated a broad spectrum of biological activities, including the inhibition of various enzymes such as monoamine oxidases, DNA gyrase, and aldehyde dehydrogenase. core.ac.uk
Design and Synthesis of this compound-Based Ligands
The design of ligands incorporating the this compound scaffold leverages its unique structural features to achieve desired biological activities. The synthesis of such compounds often involves multi-step processes. A general approach can start from readily available materials like 1-aminocyclopropyl formate (B1220265), which can be converted to 1-hydroxycyclopropyl formate through a reaction catalyzed by sodium nitrite (B80452) and sulfuric acid. google.com Subsequent removal of the ester protecting group yields the 1-hydroxycyclopropanecarboxylic acid. google.com This acid can then be coupled with various amines to form the desired this compound derivatives. nih.gov
Another synthetic route involves the α-alkylation of 2-phenylacetonitrile (B1602554) derivatives with 1,2-dibromoethane (B42909), followed by the conversion of the cyano group to a carboxylic acid. nih.gov This acid derivative can then undergo an acid-amine coupling reaction to produce the final 1-phenylcyclopropane carboxamide compounds. nih.gov The choice of synthetic pathway often depends on the desired substituents on the cyclopropane ring and the amide nitrogen.
In Vitro Studies of Molecular Recognition and Binding Mechanisms
Understanding how this compound-based ligands interact with their biological targets at a molecular level is crucial for drug discovery. In vitro techniques provide valuable insights into these interactions.
Various biophysical and biochemical methods are employed to characterize the binding of ligands to proteins. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can determine the affinity (Kd), association and dissociation rates, and the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS). nih.gov For example, SPR was used to confirm pirin as a high-affinity molecular target for a bisamide chemical probe discovered through a phenotypic screen. nih.gov
X-ray crystallography provides high-resolution structural information about how a ligand binds within the active site of a protein, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov For instance, X-ray studies of 4-anilinoquinazolines have shown that the binding of the quinazoline (B50416) scaffold involves hydrogen bond interactions with both N1 and N3 of the ring system. drugdesign.org Mass spectrometry-based techniques, such as hydrogen-deuterium exchange (HDX-MS), can provide information on conformational changes in a protein upon ligand binding. nih.gov
Enzyme inhibition studies are fundamental to understanding the mechanism of action of many drugs. youtube.com Inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition, each affecting the enzyme's kinetic parameters (KM and Vmax) differently. youtube.comyoutube.com
Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This increases the apparent KM but does not affect the Vmax. youtube.com
Non-competitive inhibitors bind to an allosteric site on the enzyme, affecting both the free enzyme and the enzyme-substrate complex. This decreases the Vmax but does not change the KM. youtube.com
Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and KM. youtube.com
Some inhibitors, known as mechanism-based or suicide inhibitors, are processed by the enzyme like a substrate, but form a reactive intermediate that covalently and irreversibly modifies the enzyme. youtube.com For example, cyclopropane-derived inhibitors have been shown to act as mechanism-based inhibitors for certain quinoprotein alcohol dehydrogenases. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. researchgate.net By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity.
For compounds containing the this compound scaffold, SAR studies might involve:
Modification of substituents on the cyclopropane ring: Introducing different groups can alter steric and electronic properties, influencing how the molecule fits into a binding pocket. core.ac.uk
Variation of the amide substituent: Changing the group attached to the amide nitrogen can explore different interactions with the target protein. nih.gov
Stereochemical analysis: The rigid nature of the cyclopropane ring allows for the synthesis of stereoisomers, and evaluating their differential activity can provide crucial information about the required three-dimensional arrangement for optimal binding. researchgate.net
The insights gained from SAR studies are invaluable for optimizing lead compounds into potent and selective drug candidates. researchgate.net
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or organismal context. mskcc.orgprimescholars.com High-quality chemical probes are characterized by high affinity for their intended target, good cellular potency, and excellent selectivity over closely related proteins. primescholars.com
The this compound scaffold can serve as a core structure for the development of such probes. By attaching reporter groups like fluorescent tags or biotin, these probes can be used in various applications, including:
Microscopy and flow cytometry: To visualize the localization of the target protein within cells. mskcc.org
Proteomic analyses: To identify the binding partners of the target protein. mskcc.org
Target validation: To confirm that engaging a specific target leads to a desired biological effect. primescholars.com
The development of chemical probes is an iterative process that often involves medicinal chemistry efforts to optimize their properties for in vitro and in vivo studies. mskcc.org Successful chemical probes can significantly accelerate the drug discovery process by providing a deeper understanding of the biological roles of potential drug targets. rsc.org
Synthetic Applications and Role As a Key Building Block
Utilization in the Synthesis of Complex Organic Molecules
The strained three-membered ring of 1-Hydroxycyclopropane-1-carboxamide and its derivatives makes them attractive precursors for a variety of molecular scaffolds. The inherent ring strain can be strategically released in chemical transformations, driving the formation of more complex structures.
Research has demonstrated that related cyclopropane (B1198618) derivatives, such as those derived from carboxylic acids, can participate in radical addition-polar cyclization cascades. semanticscholar.orgnih.gov This methodology allows for the construction of functionalized cyclopropanes from readily available starting materials. semanticscholar.orgnih.gov For instance, photoredox-catalyzed reactions of carboxylic acids with chloroalkyl alkenes have been shown to produce a diverse range of cyclopropane products with high functional group tolerance. semanticscholar.orgnih.gov This suggests that this compound could similarly be employed in such cascades to generate highly substituted and structurally complex molecules.
Furthermore, the cyclopropane unit is a key structural feature in numerous biologically active natural products and pharmaceutical agents. nih.gov The rigid, three-dimensional nature of the cyclopropane ring can impart favorable properties to a molecule, such as conformational constraint and metabolic stability. nih.gov The synthesis of various cyclopropane-containing compounds, including those with amide functionalities, has been explored for the development of new therapeutic agents. nih.gov
The table below summarizes examples of complex molecules synthesized using cyclopropane building blocks, highlighting the potential transformations applicable to this compound.
| Starting Material Class | Reagents and Conditions | Product Type | Potential Application | Reference |
| Carboxylic Acids | Organic photocatalyst, visible light, chloroalkyl alkenes | Functionalized cyclopropanes | Late-stage diversification of bioactive molecules | semanticscholar.orgnih.gov |
| Phenyl Vinyl Sulfide | Cobalt(II)-salen complex, diazo compounds | Aryl- and heteroaryl-substituted cyclopropanes | Fragments for lead-like compounds | nih.gov |
| Diethyl Malonate | 1,2-Dibromoethane (B42909), base | Cyclopropane-1,1-dicarboxylic acid derivatives | Precursors for various functionalized cyclopropanes | orgsyn.org |
Asymmetric Synthesis Leveraging the Cyclopropane-1,1-disubstituted Core
The creation of stereocenters is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and bioactive molecules. The 1,1-disubstituted cyclopropane core of this compound presents a unique platform for asymmetric synthesis. While the C1 carbon is prochiral, reactions at or adjacent to this center can be influenced by chiral auxiliaries or catalysts to achieve high levels of stereocontrol.
The directing effect of functional groups on the cyclopropane ring is a powerful tool in achieving diastereoselectivity. Studies on alkenyl cyclopropyl (B3062369) carbinol derivatives have shown that the hydroxyl group can effectively direct Simmons-Smith cyclopropanation and epoxidation reactions, leading to the formation of single diastereomers. acs.org This principle can be extended to this compound, where the hydroxyl group can direct transformations on other parts of the molecule or on appended side chains.
Furthermore, the development of catalytic asymmetric methods for the synthesis of cyclopropanes is an active area of research. beilstein-journals.org While specific examples using this compound as a substrate in asymmetric catalysis are scarce, the general strategies employed for other cyclopropanes can be considered. These include the use of chiral ligands in transition metal-catalyzed cyclopropanations.
The following table illustrates general approaches to asymmetric synthesis involving cyclopropanes that could be adapted for this compound.
| Asymmetric Strategy | Catalyst/Auxiliary | Type of Transformation | Expected Outcome |
| Directed Cyclopropanation | Hydroxyl group as directing group | Simmons-Smith reaction, Epoxidation | High diastereoselectivity |
| Catalytic Asymmetric Cyclopropanation | Chiral copper or rhodium complexes | Reaction with diazo compounds | Enantioenriched cyclopropane derivatives |
| Chiral Auxiliary Approach | Covalently attached chiral moiety | Various synthetic transformations | Separation of diastereomers and removal of auxiliary |
Catalyst or Ligand Design Incorporating the Cyclopropane-Amide Framework
The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The incorporation of a carboxamide group provides a potential coordination site for metal ions.
While there are no specific reports on the use of this compound as a ligand, the concept of using cyclopropyl amides in ligand design has been explored. For example, ring-expanding reactions of cyclopropyl amides have been studied, indicating the reactivity of the amide group in the presence of transition metals. acs.org
Furthermore, the development of C2-symmetric ligands has been a successful strategy in asymmetric catalysis. Semicorrin ligands, which are chiral, bidentate nitrogen-donor ligands, have been effectively used in copper-catalyzed cyclopropanations. wikipedia.org The rigid framework of these ligands helps to control the stereochemical outcome of the reaction. wikipedia.org This provides a conceptual blueprint for how a chiral derivative of this compound could be designed to act as a ligand. By synthesizing a chiral version of the molecule, for instance through resolution of the parent carboxylic acid and subsequent amidation, a novel ligand could be developed.
The table below outlines potential design concepts for catalysts or ligands based on the cyclopropane-amide framework.
| Ligand Design Concept | Potential Metal Partner | Target Catalytic Reaction | Key Structural Feature |
| Chiral Bidentate Ligand | Copper(I), Rhodium(II) | Asymmetric Cyclopropanation | Chiral cyclopropane backbone with coordinating amide and hydroxyl groups |
| Pincer-type Ligand | Palladium(II), Platinum(II) | Cross-coupling reactions | Cyclopropane scaffold with appended donor arms |
| Supramolecular Catalyst Assembly | Various transition metals | Host-guest catalysis | Self-assembly through hydrogen bonding of the amide functionality |
An exploration of the evolving research landscape surrounding this compound reveals significant potential for future advancements. While this specific compound is not extensively documented in current literature, its structural components—a rigid cyclopropane ring, a hydroxyl group, and a carboxamide moiety—position it as a molecule of interest for prospective developments in synthesis, molecular design, and computational chemistry. This article outlines the key future directions and emerging research areas in the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Hydroxycyclopropane-1-carboxamide, and what key reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., via [2+1] cycloadditions or ring-closing reactions) followed by functionalization. For example, a cyano-carboxamide derivative was synthesized using cyclopropanation of a precursor and subsequent hydrolysis . Key conditions include temperature control (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium or copper complexes). Yield optimization often requires inert atmospheres (N₂/Ar) and purification via column chromatography .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound, and how should data be interpreted?
- Methodological Answer :
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for a related cyclopropane-carboxamide compound .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and stereochemistry.
- HPLC-MS : Ensures purity (>95%) and detects impurities.
- IR spectroscopy : Confirms hydroxy (O–H stretch at ~3200 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) groups.
Data interpretation requires comparison to literature values for analogous cyclopropane derivatives .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Hazards : Likely skin/eye irritants (Category 2) based on structurally similar cyclopropane-carboxylic acids .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation (closed systems recommended).
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : The ring’s angle strain (60° vs. ideal 109.5°) increases reactivity. For example:
- Nucleophilic attacks : The carboxamide carbonyl becomes more electrophilic due to ring strain, facilitating reactions with amines or Grignard reagents.
- Electrophilic additions : The cyclopropane ring may undergo ring-opening under acidic conditions (e.g., H₂SO₄) to form linear intermediates . Computational modeling (DFT) can predict reaction pathways and transition states.
Q. What mechanistic insights have been gained from studying the cyclopropanation steps in the synthesis of this compound derivatives?
- Methodological Answer : Cyclopropanation via Simmons-Smith reactions or transition-metal catalysis (e.g., Pd) often proceeds through carbene intermediates. Kinetic studies (e.g., monitoring by GC-MS) reveal rate-determining steps influenced by steric hindrance from substituents. Isotopic labeling (e.g., ¹³C) can track carbon migration during ring formation .
Q. How should researchers address discrepancies in spectroscopic data or biological activity measurements for this compound derivatives?
- Methodological Answer :
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to structurally validated analogs .
- Biological assays : Replicate experiments in triplicate, use positive/negative controls (e.g., known enzyme inhibitors), and apply statistical analysis (e.g., ANOVA with p < 0.05). Discrepancies may arise from stereochemical variations or impurities, requiring HPLC repurification .
Q. What strategies are employed to evaluate the biological activity of this compound, and how can structure-activity relationships (SAR) be optimized?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement).
- SAR optimization : Introduce substituents (e.g., methyl, halogen) at the cyclopropane ring or carboxamide group. For example, phenyl-substituted analogs showed enhanced activity in enzyme inhibition studies .
- Computational docking : Use software like AutoDock to predict binding modes and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
